Product packaging for 4-(Aminomethyl)-6-methylpyridin-2-OL(Cat. No.:)

4-(Aminomethyl)-6-methylpyridin-2-OL

Cat. No.: B12089977
M. Wt: 138.17 g/mol
InChI Key: GTEDHOOMFFIPAF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methylpyridin-2-ol (CAS 1393547-88-0) is a pyridine derivative of significant interest in scientific research, serving as a versatile building block in organic synthesis and medicinal chemistry. This compound features a hydroxyl group at the 2-position, a methyl group at the 6-position, and an aminomethyl substituent at the 4-position of the pyridine ring. This specific arrangement of functional groups imparts unique physicochemical properties, including enhanced polarity that influences solubility and provides sites for hydrogen bonding . In research applications, this compound is primarily valued as a key synthetic intermediate. The presence of both hydroxyl and aminomethyl groups allows it to participate in various chemical reactions, including nucleophilic substitutions, enabling researchers to create a diverse array of more complex molecules . Structurally similar 2-amino-4-methylpyridine analogues have been extensively explored in pharmaceutical research for their inhibitory properties. For instance, position-6 substituted analogues of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes, and have been investigated as potential positron emission tomography (PET) tracers for imaging iNOS activation . The aminomethyl group in such compounds can form hydrogen bonds and electrostatic interactions with biological molecules, which is a crucial mechanism of action for influencing enzyme activity and biochemical pathways . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not classified as a drug or medicine. It is not approved for diagnostic or therapeutic use, and any form of human or veterinary administration is prohibited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B12089977 4-(Aminomethyl)-6-methylpyridin-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(aminomethyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-8)3-7(10)9-5/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

GTEDHOOMFFIPAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)CN

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethyl 6 Methylpyridin 2 Ol and Analogues

De Novo Synthesis of Pyridinol Scaffolds

The foundational step in synthesizing the target molecule is the construction of the 6-methylpyridin-2-ol core. De novo synthesis, which builds the heterocyclic ring from acyclic precursors, offers a versatile platform for introducing required substituents at specific positions.

Ring-Closing Reactions for Pyridine (B92270) Core Formation

The formation of the pyridin-2-one ring is typically achieved through condensation and cyclization reactions. A variety of methods exist, often involving the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an ammonia (B1221849) source, which provides the nitrogen atom for the heterocycle. These multicomponent reactions are highly efficient for creating substituted pyridines. nih.gov

One of the most established methods is a variation of the Hantzsch pyridine synthesis, which can be adapted for pyridin-2-one production. achemblock.com Other strategies involve the cyclocondensation of ester enolates with aminoaldehydes or ketones. sapphirebioscience.com For instance, the reaction of ethyl acetoacetate (B1235776) with an ammonia source can lead to the formation of a substituted pyridin-2-one. nih.gov A specific and highly relevant example is the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one, a key intermediate that already contains two of the three required functional groups of the target's core structure. This intermediate is prepared by the hydrolysis and decarboxylation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. researchgate.netgoogle.com

Reaction TypeKey PrecursorsGeneral DescriptionReference
Modified Hantzsch Synthesisβ-ketoester, Aldehyde, AmmoniaCondensation to form a dihydropyridine, which is then oxidized to the pyridone. The choice of precursors dictates substitution. achemblock.com
Aldol-like CyclocondensationEster enolate, Aminoaldehyde/ketoneAn aldol-type reaction followed by cyclization to form the pyridin-2-one ring under mild conditions. sapphirebioscience.com
One-Pot CondensationDimethyl 3-oxopentanedioate, Amine, DMF-DMAA one-pot, L-proline catalyzed reaction that proceeds efficiently with a broad range of functional groups tolerated. nih.gov
Hydrolysis/DecarboxylationSubstituted Pyridinone-3-carboxylateRemoval of a carboxylate group from a pre-formed pyridinone ring, as seen in the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one. researchgate.netgoogle.com

Strategic Introduction of Methyl and Hydroxyl Substituents

The strategic placement of the methyl group at the C6 position and the hydroxyl group at the C2 position (as the pyridin-2-one tautomer) is determined by the selection of starting materials in the ring-closing reaction. wikipedia.org To obtain a 6-methyl substituted pyridin-2-one, a precursor containing a terminal methyl ketone functionality, such as ethyl acetoacetate or acetylacetone, is commonly employed. nih.govnih.gov

In the documented synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one, the methyl and hydroxyl groups are incorporated during the initial ring formation leading to the carboxylate precursor. researchgate.netgoogle.com The hydroxyl group at the C4 position is also derived directly from the starting materials. The pyridin-2-one itself is a tautomer of 2-hydroxypyridine (B17775), with the keto form generally being more stable in the solid state and in solution. wikipedia.org This tautomeric equilibrium is a key feature of the pyridinol scaffold.

Construction of the Aminomethyl Moiety

With the 6-methylpyridin-2-ol scaffold established, the next critical phase is the introduction of the aminomethyl group (-CH₂NH₂) at the C4 position. This can be approached through direct aminomethylation or, more commonly, through the functionalization of a precursor group.

Aminomethylation Reactions

Direct aminomethylation is most famously achieved via the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. wikipedia.org The mechanism proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic carbon (often an enol or enolate). wikipedia.orgorganic-chemistry.org

While the Mannich reaction is a powerful tool, its application to pyridin-2-ones can be challenging. The pyridine ring is generally electron-deficient, which makes it less susceptible to electrophilic substitution compared to electron-rich aromatic systems like phenols, where the reaction is well-documented. acs.org However, the reaction has been successfully employed on certain pyridine systems, particularly those activated by electron-donating groups. acs.orgnih.gov For the 6-methylpyridin-2-ol scaffold, the reaction would require the C4 position to be sufficiently nucleophilic to attack the iminium ion intermediate.

Precursor Functionalization and Transformation

A more versatile and widely applicable strategy involves introducing a precursor functional group at the C4 position, which can then be chemically transformed into the aminomethyl moiety. This multi-step approach circumvents the potential difficulties of direct aminomethylation.

A highly plausible route begins with the introduction of a cyano group (-CN) at the desired position. The cyanation of pyridines can be achieved through various methods, including the substitution of a halogen atom (e.g., chloro- or bromo-pyridine) with a cyanide salt, often catalyzed by copper or palladium complexes. google.com Another approach involves the reaction of pyridine-N-oxides with a cyanide source. acs.org Once the 4-cyano-6-methylpyridin-2-ol intermediate is synthesized, the cyano group can be reduced to the aminomethyl group. Catalytic hydrogenation is the most common method for this transformation. google.com

The catalytic reduction of cyanopyridines to aminomethylpyridines is well-documented, though the choice of catalyst can be critical, especially if other reducible functional groups or halogens are present. google.com Palladium on charcoal (Pd/C) is a frequently used and effective catalyst for this reduction, often performed in an acidic medium like methanolic hydrochloric acid to prevent side reactions and facilitate the isolation of the product as a hydrochloride salt. google.comevitachem.com

CatalystTypical ConditionsKey Advantages/ConsiderationsReference
Palladium on Charcoal (Pd/C)H₂, Methanol (B129727)/HCl, Room TemperatureHighly effective and provides good yields with minimal side reactions like dehalogenation. google.com
Platinum (Pt)H₂, various solventsConsidered relatively ineffective for dehalogenation, making it a good choice when preserving halogen substituents is necessary. google.com
Rhodium (Rh)H₂, various solventsSimilar to platinum, it is often used when hydrogenation is desired without cleaving C-halogen bonds. google.com
Sodium Borohydride (NaBH₄) / Cobalt ChlorideMethanol, Room TemperatureA chemical reduction method that can be an alternative to catalytic hydrogenation.N/A

An alternative precursor route is through formylation. The Vilsmeier-Haack reaction can introduce a formyl group (-CHO) onto activated pyridine rings. chemrxiv.orgchemrxiv.org The resulting 4-formyl-6-methylpyridin-2-ol could then be converted to the aminomethyl group via reductive amination, which involves reacting the aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Advanced Catalytic Approaches in Aminopyridine Synthesis

Modern organic synthesis heavily relies on advanced catalytic methods to form carbon-nitrogen bonds efficiently and selectively. While many of these methods, such as the Buchwald-Hartwig palladium-catalyzed amination or copper-catalyzed amination reactions, are designed for the direct coupling of an amine with an aryl halide to form an aminopyridine, their principles are relevant to the synthesis of 4-(aminomethyl)-6-methylpyridin-2-ol. acs.org

For example, a synthetic route could involve preparing a 4-halo-6-methylpyridin-2-ol intermediate. While direct amination would yield a 4-amino derivative, catalytic coupling could potentially be used to introduce other nitrogen-containing precursors. More directly, the field of catalysis is crucial for the precursor transformation step. As detailed above, the reduction of a 4-cyano precursor is almost exclusively achieved through catalysis. The development of highly efficient and selective catalysts, such as specific formulations of palladium on charcoal, is essential for achieving high yields in the conversion of the cyanopyridine to the target aminomethylpyridine without unwanted side reactions. google.com Recent advances have also explored ruthenium-catalyzed amino exchange reactions, highlighting the ongoing innovation in transition-metal catalysis for the functionalization of pyridine rings.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including functionalized pyridines. nih.govacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium, nickel, or iron. nih.govyoutube.com

The general mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org In the context of synthesizing pyridin-2-ol analogues, a suitably functionalized 2-halopyridine can be coupled with an organometallic partner to introduce various substituents onto the pyridine ring. For instance, Pd-catalyzed cross-coupling reactions have been successfully employed to create 2,6-difunctionalized pyridines, which can serve as precursors to more complex structures. nih.gov

Several named cross-coupling reactions are particularly relevant:

Suzuki Coupling: This reaction utilizes an organoboron reagent (boronic acid or ester) as the coupling partner. While highly versatile, Suzuki reactions with electron-deficient 2-heterocyclic boronates can be challenging, often resulting in low conversions. However, the use of copper(I) co-catalysis has been shown to significantly enhance the yields of these difficult couplings. organic-chemistry.org

Negishi Coupling: This method employs organozinc reagents, which are known for their high reactivity and functional group tolerance. acs.orgyoutube.com The use of organozinc reagents can be advantageous as they are often compatible with a wider range of functional groups compared to more reactive organometallics like Grignard or organolithium reagents. youtube.com

Stille Coupling: In this reaction, an organotin compound is used as the nucleophilic partner. youtube.com

Heck Reaction: This reaction involves the coupling of an organic halide with an alkene. youtube.com

The choice of catalyst, ligands, and reaction conditions is critical for the success of these cross-coupling reactions. For example, the ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be a highly active catalyst for certain palladium-catalyzed cross-couplings due to its large bite angle, which facilitates the reductive elimination step. acs.org

Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiopure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. mdpi.com Asymmetric synthesis provides a direct route to chiral molecules, avoiding the need for chiral resolution of racemic mixtures.

For the synthesis of chiral derivatives of this compound, where a stereocenter might be introduced in the aminomethyl side chain or at another position on a substituent, several asymmetric catalytic methods can be employed. These include transition-metal catalysis with chiral ligands, organocatalysis, and biocatalysis. mdpi.com

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various asymmetric transformations. For instance, NHC-catalyzed oxidative [3+3] annulation reactions have been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org This strategy could potentially be adapted for the asymmetric synthesis of pyridin-2-ol derivatives.

Another approach involves the use of chiral primary diamines as organocatalysts. Novel C2-symmetric squaramide-based primary diamines have been successfully applied in the asymmetric addition of 4-hydroxy-6-methyl-2H-pyran-2-one to α,β-unsaturated ketones, yielding chiral products with high enantiomeric excess. rsc.org Such catalytic systems could be explored for introducing chirality into precursors for this compound.

Enzyme-catalyzed reactions, or biocatalysis, offer a green and highly selective alternative for asymmetric synthesis. researchgate.net Transaminases, for example, are used for the asymmetric amination of ketones to produce chiral amines. This approach could be valuable for the synthesis of chiral aminomethyl-substituted pyridines.

Functional Group Manipulations and Protecting Group Strategies

The synthesis of complex molecules like this compound often requires the strategic manipulation of functional groups and the use of protecting groups. The pyridine ring itself presents unique challenges due to its electronic properties, which can influence the reactivity of attached functional groups. nih.gov

A common strategy for functionalizing pyridines is through the use of pyridine N-oxides. Addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) can afford 2-substituted pyridines. organic-chemistry.org However, this method can sometimes lead to a lack of regioselectivity. nih.gov

Protecting groups are often necessary to mask reactive functional groups, such as the amino and hydroxyl groups in the target molecule, during synthetic transformations. The choice of protecting groups is crucial and must be compatible with the reaction conditions employed in subsequent steps. For example, in a multi-step synthesis, the protecting group for the amino function must be stable during a cross-coupling reaction and then be selectively removed without affecting other parts of the molecule.

Late-stage functionalization is an increasingly important strategy that allows for the modification of complex molecules at a late point in the synthetic sequence. nih.govberkeley.edu This can be particularly useful for generating a library of analogues for SAR studies. One such method involves the C-H fluorination of pyridines followed by nucleophilic aromatic substitution (SNAr) of the fluoride. nih.govberkeley.edu This two-step process allows for the introduction of a wide variety of nitrogen, oxygen, sulfur, and carbon-based functional groups under mild conditions. berkeley.edu

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic methodology to ensure high yields, purity, and cost-effectiveness. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.

For instance, in the cyclization of 2-(aminomethyl)pyridine with nitroethane to form an imidazo[1,5-a]pyridine, a related heterocyclic system, the reaction conditions were found to be crucial. researchgate.net Initial attempts at 110 °C in polyphosphoric acid (PPA) resulted in a low yield. researchgate.net Increasing the temperature to 130 °C and using a more concentrated PPA improved the conversion, but further optimization was necessary to achieve a satisfactory yield. researchgate.net This example illustrates the importance of fine-tuning reaction parameters.

In another case, the synthesis of 2-amino-4-methylpyridine (B118599) from ethyl 2-(4-methylfuran)formate involved a ring expansion reaction. google.com The addition of a water-removing agent was found to be beneficial in driving the reaction forward and improving the reaction speed by removing the water generated during the reaction. google.com

Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 4-(aminomethyl)-6-methylpyridin-2-ol exhibits a nuanced reactivity profile, influenced by the presence of both an electron-donating hydroxyl group and a weakly activating methyl group. The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. wikipedia.orgnih.govwuxibiology.comstackexchange.com The position of this equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyridone tautomer and non-polar solvents favoring the 2-hydroxypyridine form. wuxibiology.comstackexchange.com Both tautomers are considered aromatic, satisfying Hückel's rule with 6 π electrons. vaia.com

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.orgvaia.com This deactivation makes reactions like nitration and halogenation require vigorous conditions. uoanbar.edu.iqmasterorganicchemistry.com However, the presence of the electron-donating hydroxyl and methyl groups on the ring in this compound enhances its reactivity compared to unsubstituted pyridine. youtube.comquora.com

Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com For this compound, the directing effects of the substituents must be considered. The hydroxyl group (in the 2-hydroxypyridine tautomer) is a strong activating group and directs electrophiles to the positions ortho and para to it (positions 3 and 5). The methyl group is a weaker activating group, also directing ortho and para (positions 5 and 7, which is the nitrogen). The aminomethyl group is a weak activating group. The combined influence of these groups would favor electrophilic substitution at the 3- and 5-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Groups Predicted Reactivity
3 Ortho to -OH, Meta to -CH3 Favorable

This table is a qualitative prediction based on general principles of electrophilic aromatic substitution on substituted pyridines.

The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions, due to the ability of the electronegative nitrogen to stabilize the resulting negative charge in the intermediate. uoanbar.edu.iqquora.comquimicaorganica.org In this compound, the presence of the hydroxyl group at the 2-position makes direct nucleophilic substitution at this position less likely unless the hydroxyl group is first converted into a better leaving group.

However, the 2-pyridone tautomer possesses a carbonyl-like character at the C2 position, making it susceptible to nucleophilic addition. stackexchange.com While pyridine N-oxide itself is generally resistant to nucleophilic attack, treatment with acetic anhydride (B1165640) can render the 2-position electrophilic. stackexchange.com Reactions of halopyridines with various nucleophiles have been studied, showing that the reactivity can be influenced by the nature of the nucleophile and the solvent. sci-hub.se For instance, 2-halopyridines react with oxygen nucleophiles with the reactivity order F > Cl > Br > I, suggesting a charge-controlled reaction. sci-hub.se

Transformations Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical transformations, including condensation, alkylation, and acylation reactions.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, followed by the elimination of water. wikipedia.orglibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water. wikipedia.org The optimal pH for imine formation is generally mildly acidic, around 5. libretexts.org

The aminomethyl group of this compound can be expected to react with various carbonyl compounds to form the corresponding Schiff bases. The reaction of aminomethylpyridines with electrophilically activated nitroalkanes has been shown to lead to the formation of imidazo[1,5-a]pyridines. beilstein-journals.org

Table 2: Representative Amine Condensation Reactions

Reactant 1 Reactant 2 (Carbonyl) Product Type
This compound Aldehyde (R-CHO) Schiff Base (Imine)

The nitrogen atom of the aminomethyl group is nucleophilic and can be readily alkylated and acylated. N-alkylation can be achieved by reacting the amine with alkyl halides. Studies on related (6-methyl-2-pyridyl)methyllithium species have shown successful alkylation with epoxides. nih.govnih.gov

N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. These reactions are generally robust and high-yielding.

Reactivity of the Pyridinol Hydroxyl Functionality

The hydroxyl group of the 2-pyridinol tautomer, and the corresponding N-H in the 2-pyridone tautomer, are important sites of reactivity. The oxygen of the hydroxyl group can act as a nucleophile, leading to O-alkylation and O-acylation (esterification) reactions.

O-alkylation of 2-pyridone derivatives can be challenging as it often competes with N-alkylation, leading to mixtures of products. thieme-connect.com However, regioselective O-alkylation of 2-pyridones has been achieved using TfOH-catalyzed carbenoid insertion. rsc.org The aromatization of the pyridone ring through O-alkylation has been explored in the synthesis of PIM-1 kinase inhibitors. nih.govnih.gov

Esterification of the hydroxyl group can be accomplished using standard methods. The resulting esters of 2-hydroxypyridine derivatives have been investigated as substrates for Cu2+-catalyzed hydrolysis. acs.orgacs.org These esters form a stable six-membered chelate with Cu2+, and their hydrolysis leads to products with lower affinity for the metal ion, allowing for a catalytic cycle. acs.org The hydrolysis can be monitored by UV-visible spectroscopy due to a red-shift in the absorption maximum of the hydrolysis products. acs.org

Table 3: Reactions at the Pyridinol Hydroxyl Group

Reaction Type Reagent Product Type
O-Alkylation Alkyl Halide (R-X) 2-Alkoxypyridine

Hydrogen Bonding Interactions and Proton Transfer

The molecular structure of this compound is conducive to the formation of intricate hydrogen bonding networks. The hydroxyl (-OH) group and the amino (-NH2) group can both act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions significantly influence the compound's physical properties and its behavior in solution.

Theoretical studies on related 2-aminopyridine (B139424) derivatives in methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov This is accompanied by a lengthening of the O-H and N-H bonds and a shortening of the intermolecular hydrogen bonds. nih.gov It is plausible that this compound would exhibit similar behavior, engaging in strong hydrogen bonding with protic solvents. The presence of multiple hydrogen bonding sites can lead to the formation of dimers or larger aggregates in nonpolar solvents, a phenomenon observed in similar molecules like 2-pyridone. wikipedia.org

Proton transfer is a fundamental process that can be anticipated for this molecule, particularly given its tautomeric possibilities (see section 3.4). While specific studies on the proton transfer dynamics of this compound are not extensively documented, research on analogous systems, such as heliorhodopsin which contains a retinal chromophore attached via a Schiff base, demonstrates that light-induced proton transfer can occur along a hydrogen-bond network, leading to significant conformational changes. nih.gov In the context of this compound, proton transfer between the hydroxyl group and the pyridine nitrogen is a key step in the tautomeric equilibrium.

O-Alkylation and Esterification Reactions

The hydroxyl group of this compound allows for O-alkylation and esterification reactions, which are pivotal for modifying the compound's properties.

O-Alkylation: The alkylation of 2-pyridone derivatives is a well-studied area and presents a challenge of regioselectivity, with competition between N-alkylation and O-alkylation. google.comosi.lv The outcome of the reaction is often dependent on the alkylating agent, the base, and the solvent used. For instance, studies on other pyridin-2-ol systems have shown that O-alkylation can be favored under specific conditions. osi.lv In the case of this compound, the presence of the aminomethyl group might further complicate the reaction, potentially requiring protecting group strategies to achieve selective O-alkylation. Recent research has highlighted methods for the regioselective O-alkylation of 2-pyridones using TfOH-catalyzed carbenoid insertion or palladium catalysis, achieving high yields of the desired O-alkylated products. rsc.orgrsc.org These modern synthetic methods could likely be adapted for the selective O-alkylation of this compound.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. The esterification of pyridine carboxylic acids has been shown to proceed efficiently under reflux conditions with an alkanol in the presence of an inert solvent and an acid catalyst. google.com For this compound, direct esterification of the hydroxyl group would likely require acidic conditions or the use of an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine. The esterification of secondary metabolites containing hydroxyl groups is a common strategy to enhance their biological activity, and various methods have been reported, including chemical and enzymatic approaches. medcraveonline.com

A summary of representative conditions for related reactions is provided in the table below.

Reaction TypeSubstrate ExampleReagents and ConditionsProductYieldReference
O-Alkylation2-PyridoneAlkyl Halide, CsFO-Alkyl PyridineGood researchgate.net
O-Alkylation2-PyridoneDiazo compound, TfOHO-Alkyl PyridineGood rsc.org
EsterificationPyridine Carboxylic AcidAlkanol, Alkyl Sulfonic Acid, RefluxPyridine EsterQuantitative google.com
EsterificationQuercetinPivaloyl chloride, Pyridine, 65°CPentapivalate Quercetin87% medcraveonline.com

Tautomeric Equilibrium and its Influence on Reactivity

A key feature of this compound is its ability to exist in tautomeric forms. The compound can exist in the pyridin-2-ol form (the enol form) or the pyridin-2(1H)-one form (the keto form). This prototropic tautomerism involves the migration of a proton between the hydroxyl oxygen and the ring nitrogen atom.

The position of this equilibrium is sensitive to various factors, including the substitution pattern on the ring, the solvent, and the temperature. In many 2-pyridone systems, the equilibrium lies in favor of the pyridin-2(1H)-one tautomer. wikipedia.org For example, in the solid state, 2-pyridone predominantly exists in the keto form. wikipedia.org However, the electronic nature of the substituents can significantly influence this balance. Studies on 1-benzamidoisoquinoline derivatives have shown that electron-donating groups favor the amide (keto-like) form, while electron-withdrawing groups shift the equilibrium towards the enol form. nih.gov

The tautomeric equilibrium has a profound impact on the reactivity of this compound. The pyridin-2-ol form has a more aromatic character and the hydroxyl group is phenolic in nature, making it more acidic. In contrast, the pyridin-2(1H)-one form has a cyclic amide structure (a lactam), and the exocyclic oxygen is part of a carbonyl group. This difference in electronic distribution affects the site of electrophilic and nucleophilic attack. For instance, alkylation can occur on the nitrogen in the pyridin-2(1H)-one form or on the oxygen in the pyridin-2-ol form. google.comosi.lv Understanding and controlling the tautomeric equilibrium is therefore crucial for predictable and selective chemical synthesis.

The table below illustrates the influence of substituents on the tautomeric equilibrium in a related system.

Substituent (on Phenyl Ring)% Amide Form (Keto-like)% Enol Form
NMe2 (Electron-donating)74%26%
NO2 (Electron-withdrawing)38%62%
(Data adapted from a study on 1-benzamidoisoquinoline derivatives for illustrative purposes) nih.gov

Reaction Pathway Elucidation and Kinetic Investigations

Detailed kinetic investigations and reaction pathway elucidation for this compound are not widely available in the literature. However, studies on related pyridine derivatives can offer insights into potential reaction mechanisms.

For example, a kinetic study of the oxidation of 2-pyridinemethanol (B130429) by chromium(VI) revealed a complex dependence on the concentrations of the reductant and acid, suggesting the involvement of intermediate chromium species. bohrium.com The study also noted that the low reactivity of 2-pyridinemethanol could be attributed to intramolecular hydrogen bonding. bohrium.com This suggests that the aminomethyl and hydroxyl groups in this compound could also participate in intramolecular hydrogen bonding, which would influence its reaction kinetics.

The elucidation of reaction pathways often involves a combination of experimental techniques, such as spectroscopic monitoring of reactants and products, isolation and characterization of intermediates, and computational modeling. For reactions like the O-alkylation of this compound, kinetic studies could help to determine the rate-determining step and provide evidence for either an SN1 or SN2-type mechanism, as well as to quantify the competition between N- and O-alkylation under various conditions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Aminomethyl)-6-methylpyridin-2(1H)-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for a complete structural assignment, two-dimensional (2D) NMR techniques are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (-CH₂-NH₂), the methyl group protons (-CH₃), the two aromatic protons on the pyridine (B92270) ring, and the N-H proton.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C=O), the four carbons of the pyridine ring, the methyl carbon, and the aminomethyl carbon.

To assemble the molecular puzzle, multidimensional NMR is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu A key expected correlation would be between the two protons on the pyridine ring, confirming their adjacent positions. No other significant correlations are expected due to the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹JCH). sdsu.eduyoutube.com It allows for the definitive assignment of which protons are attached to which carbons. For instance, it would link the methyl proton signal to the methyl carbon signal and the aminomethyl proton signal to the aminomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which helps to connect the different fragments of the molecule. youtube.comyoutube.com Expected key correlations would include:

The methyl protons (-CH₃) to the C6 and C5 carbons of the pyridine ring.

The aminomethyl protons (-CH₂NH₂) to the C4, C3, and C5 carbons of the ring.

The ring proton at C5 to multiple ring carbons (C3, C4, C6) and the methyl carbon.

The ring proton at C3 to multiple ring carbons (C2, C4, C5) and the aminomethyl carbon.

The following table presents predicted NMR data for 4-(Aminomethyl)-6-methylpyridin-2(1H)-one based on typical chemical shifts for similar pyridone structures.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Key HMBC Correlations (¹H → ¹³C)
2 165.0 - - -
3 105.0 6.05 s C2, C4, C5, -CH₂NH₂
4 148.0 - - -
5 115.0 6.15 s C3, C4, C6, -CH₃
6 140.0 - - -
-CH₃ 20.0 2.20 s C5, C6
-CH₂NH₂ 45.0 3.80 s C3, C4, C5
-NH (ring) - 11.50 br s C2, C6
-NH₂ - 1.90 br s -CH₂-

Dynamic NMR (DNMR) techniques can be used to study time-dependent phenomena such as tautomerism and conformational changes. nih.gov For 4-(Aminomethyl)-6-methylpyridin-2-ol, two primary dynamic processes could be investigated:

Tautomeric Equilibrium: The exchange between the 2-ol and 2(1H)-one forms could potentially be studied using variable temperature NMR. If the rate of exchange is within the NMR timescale, coalescence of signals for the atoms involved (e.g., C2, C3, C5, C6) might be observed.

Conformational Dynamics: The rotation around the C4-CH₂ bond of the aminomethyl group is typically fast on the NMR timescale at room temperature, resulting in a sharp singlet for the two -CH₂- protons. At very low temperatures, this rotation could be slowed sufficiently to observe these protons as distinct signals, allowing for the study of the rotational energy barrier.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly effective for identifying polar functional groups. The spectrum of 4-(Aminomethyl)-6-methylpyridin-2(1H)-one is expected to be dominated by the vibrations of the pyridone ring and the aminomethyl substituent. The presence of a strong absorption band for the carbonyl group (C=O) would be a key indicator of the predominance of the 2(1H)-one tautomer. mdpi.com

Table 2: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3300-3450 Medium-Strong N-H stretch Amine (-NH₂)
3100-3200 Broad, Strong N-H stretch Lactam (ring N-H)
2850-2960 Medium C-H stretch Methyl, Methylene (B1212753)
~1650 Strong C=O stretch Lactam (Pyridone)
~1600 Medium N-H bend Amine (-NH₂)
1550-1580 Medium-Strong C=C stretch Pyridine Ring
1250-1350 Medium C-N stretch Aryl-amine

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For 4-(Aminomethyl)-6-methylpyridin-2(1H)-one, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring structure. The C=C and C-C stretching vibrations of the aromatic ring, which might be weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. researchgate.net Symmetrical stretching of the C-CH₃ bond would also be a prominent feature. Due to the scarcity of published experimental data, specific Raman shifts are not available, but they would be expected to correspond closely to the vibrations observed in FT-IR.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. nih.gov The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₇H₁₀N₂O) is 139.0866.

The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. The molecule tends to break apart in predictable ways, often at the weakest bonds or to form the most stable fragment ions. libretexts.org

A plausible fragmentation pathway for 4-(Aminomethyl)-6-methylpyridin-2(1H)-one would involve initial cleavages adjacent to the amine and the ring.

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation

Predicted m/z Predicted Formula Description of Fragment Loss
139.0866 [C₇H₁₁N₂O]⁺ Protonated Molecular Ion [M+H]⁺
122.0604 [C₇H₈NO]⁺ Loss of ammonia (B1221849) (NH₃)
110.0706 [C₆H₈N₂]⁺ Loss of carbonyl group (CO)
94.0651 [C₆H₈N]⁺ Loss of CO and NH₂

One of the most characteristic fragmentation pathways would be the benzylic-type cleavage of the C4-C(H₂)NH₂ bond, leading to the loss of the aminomethyl radical or related neutral species. Another key fragmentation would be the loss of a carbonyl group (CO) from the pyridone ring. mdpi.com

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical behavior of pyridin-2-ol derivatives is dictated by the interplay of the pyridine ring system and its substituents. These properties are critical for understanding the molecule's potential applications in areas such as materials science and as fluorescent probes.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For pyridin-2-ol derivatives, the absorption spectra are typically characterized by bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and heteroatoms. While specific experimental data for this compound is not detailed in the provided search results, analysis of structurally related compounds allows for an informed discussion of its likely properties.

The core structure, a substituted pyridine, is known to absorb in the UV region. The presence of an amino group (in the aminomethyl substituent) and a hydroxyl group can lead to shifts in the absorption maxima (λmax). For instance, related compounds like 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol exhibit complex electronic structures due to multiple chromophores. researchgate.net The protonation state of the molecule, influenced by pH, can also significantly alter the UV-Vis spectrum by changing the electronic distribution within the pyridine ring.

Emission spectroscopy, which measures the light emitted from a molecule as it returns from an excited state to the ground state, is also a key characteristic. The emission properties, including the wavelength and intensity, are sensitive to the molecular structure and the local environment.

Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a molecule. Many pyridine derivatives are known to be fluorescent. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process.

While specific fluorescence data for this compound is not available in the search results, related compounds such as 2-amino-6-methylpyridin-4-ol (B2643011) are cataloged, indicating that this class of compounds is of interest in various chemical studies. nih.gov The fluorescence of such molecules can be influenced by factors like solvent polarity, temperature, and the presence of quenchers. The aminomethyl group could potentially participate in photoinduced electron transfer (PET) processes, which would quench fluorescence, or it could enhance emission through other mechanisms, depending on its conformational arrangement relative to the pyridinol ring.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis allows for the unambiguous determination of the molecular structure. Although the crystal structure for this compound itself is not described in the provided results, extensive crystallographic data exists for its derivatives, offering valuable insights into the structural chemistry of this family of compounds.

For example, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide, a complex pyridine derivative, has been resolved. nih.gov The analysis revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov Similarly, detailed crystallographic studies on other related structures, such as (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine and 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, provide a framework for understanding the steric and electronic effects of various substituents on the pyridine core. researchgate.netresearchgate.net

The following table summarizes crystal data for several pyridine derivatives, illustrating the type of information obtained from SC-XRD analysis.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamideC₉H₉ClN₄OSMonoclinicP2₁/ca = 5.1654 Å, b = 20.483 Å, c = 10.9489 Å, β = 103.562° nih.gov
(4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amineC₁₅H₁₈N₂TriclinicP1a = 7.625 Å, b = 8.035 Å, c = 11.208 Å, α = 79.41°, β = 73.39°, γ = 84.10° researchgate.net
7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-olC₂₂H₁₉ClN₄OTriclinicP1a = 8.3170 Å, b = 11.5993 Å, c = 11.6135 Å, α = 116.84°, β = 105.28°, γ = 92.01° researchgate.net
4-Hydroxy-6-methylpyridin-2(1H)-oneC₆H₇NO₂MonoclinicP2₁/na = 6.661 Å, b = 8.741 Å, c = 10.053 Å, β = 101.40° researchgate.net

This table is interactive. Click on the headers to sort.

The data from X-ray crystallography extends beyond the individual molecule to the supramolecular level, revealing how molecules interact and arrange themselves in the solid state. These interactions, primarily hydrogen bonds and van der Waals forces, govern the crystal's stability and physical properties.

In the crystal structures of pyridine derivatives, hydrogen bonding is a dominant organizational force. For instance, in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, which create sheets parallel to a specific crystallographic plane. nih.gov In the case of 4-Hydroxy-6-methylpyridin-2(1H)-one, N—H⋯O and O—H⋯O hydrogen bonds link molecules into zigzag arrays and layered structures. researchgate.net

The crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide shows cations and anions held together by a network of N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds to form a three-dimensional structure. nih.gov Hirshfeld surface analysis of this structure quantified the contributions of different intermolecular contacts, revealing that O⋯H/H⋯O interactions were the most significant, accounting for 43.1% of the total contacts. nih.gov These detailed analyses of intermolecular distances and interaction topologies are crucial for crystal engineering and understanding polymorphism.

Hyphenated Analytical Techniques for Mixture Analysis and Purity Assessment

For the analysis of complex mixtures and the stringent assessment of purity, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing comprehensive chemical information.

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) would be a standard method for purity assessment. This technique separates the target compound from impurities, and the UV spectrum provides confirmation of its identity.

For more definitive identification and structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. It provides the retention time from the LC separation and the mass-to-charge ratio (m/z) from the MS, allowing for the determination of the molecular weight of the parent compound and any related substances. Commercial suppliers of related compounds like 4-Methylpyridin-2-ol often provide analytical data from techniques including LC-MS and HPLC to verify purity. bldpharm.com

Furthermore, the combination of X-ray diffraction with NMR spectroscopy and computational modeling, as demonstrated in the study of 6-amino-4-methylamino-5-nitrosopyrimidine, provides a powerful, multi-faceted approach to structural investigation in both the solid state and in solution. nih.gov This integrated methodology ensures a thorough characterization of the compound's identity, purity, and conformational properties.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 4-(Aminomethyl)-6-methylpyridin-2-OL are critical determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular choice for calculating the ground state properties of organic molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Furthermore, DFT is employed to calculate vibrational frequencies. researchgate.net These theoretical frequencies, when compared with experimental data from infrared (IR) and Raman spectroscopy, allow for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule. Properties derived from the electron density, such as the dipole moment and molecular electrostatic potential (MEP), can also be calculated, offering insights into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Interactive Table: Illustrative Ground State Properties Calculated by DFT

This table presents typical parameters that would be obtained from a DFT calculation for this compound. Note: These are representative values for illustrative purposes.

ParameterCalculated Value (Example)Description
Total Energy-X HartreesThe total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole MomentY DebyeA measure of the overall polarity of the molecule, arising from its charge distribution.
C=C Bond Length (ring)~1.39 ÅThe distance between two carbon atoms in the pyridine (B92270) ring, indicative of aromatic character.
C-N Bond Length (ring)~1.34 ÅThe distance between a carbon and nitrogen atom within the pyridine ring.
C-O Bond Length~1.36 ÅThe distance between the ring carbon and the hydroxyl oxygen.
N-H Bond Angle (amino)~109.5°The angle formed by the atoms in the aminomethyl group's nitrogen center.
Pyridine Ring Planarity<1.0° (dihedral)The degree to which the atoms of the pyridine ring lie in the same plane.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. The spatial distribution of these orbitals is also revealing; the regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack, whereas LUMO-dense regions are susceptible to nucleophilic attack. researchgate.net For this compound, the HOMO is expected to have significant density on the electron-rich pyridine ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO would be distributed across the π-system of the ring.

Interactive Table: Illustrative Frontier Molecular Orbital Data

This table shows the kind of energetic data and derived quantum chemical parameters obtained from an FMO analysis. Note: These are representative values for illustrative purposes.

ParameterSymbolValue (Example)Significance
Highest Occupied Molecular OrbitalE(HOMO)-5.8 eVEnergy of the outermost electrons; relates to ionization potential. researchgate.net
Lowest Unoccupied Molecular OrbitalE(LUMO)-1.2 eVEnergy of the lowest available electron state; relates to electron affinity. researchgate.net
HOMO-LUMO Energy GapΔE4.6 eVIndicates chemical reactivity and kinetic stability. researchgate.net
Electronegativityχ3.5A measure of the molecule's ability to attract electrons. researchgate.net
Chemical Hardnessη2.3Measures resistance to change in electron distribution. researchgate.net
Chemical SoftnessS0.217The reciprocal of hardness, indicating higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonding. wikipedia.orgusc.edu It provides a description that aligns closely with the familiar Lewis structure concept, detailing lone pairs, core electrons, and bonds. usc.eduwisc.edu NBO analysis calculates the electron density distribution, assigning partial charges to each atom and describing the hybridization of orbitals involved in bonding. materialsproject.org

Intermolecular Interactions and Condensed Phase Behavior

The way molecules of this compound interact with each other governs its properties in the solid and liquid states, such as its melting point, boiling point, and solubility.

The molecular structure of this compound is rich with functional groups capable of forming strong hydrogen bonds. The hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group both contain hydrogen bond donors (the H atoms) and acceptors (the O and N lone pairs). Additionally, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. mdpi.com

In the condensed phase, these groups can participate in extensive intermolecular hydrogen bonding networks. For instance, the hydroxyl group of one molecule could donate a hydrogen to the pyridine nitrogen of a neighboring molecule. Similarly, the amino group could donate a hydrogen to the hydroxyl oxygen of another molecule. These interactions can link molecules into complex one-, two-, or three-dimensional arrays, such as chains or sheets, which significantly stabilizes the crystal lattice. nih.govresearchgate.net

Furthermore, the pyridine ring can participate in anion-π interactions. wikipedia.org If the pyridine nitrogen becomes protonated, the ring becomes electron-deficient, creating a positive quadrupole moment that can favorably interact with an anion. nih.gov While this compound is neutral, in the presence of an acidic environment or when forming a salt, the resulting pyridinium (B92312) cation could engage in strong anion-π interactions with counter-ions, influencing its chemical environment and recognition properties. rsc.orgnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This technique maps the electron distribution of a molecule within a crystal, partitioning the space into regions where the contribution from a specific molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, researchers can identify key intermolecular contacts. mdpi.comnih.gov

For aminopyridine derivatives, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots reveal the nature and relative importance of various non-covalent interactions that stabilize the crystal packing. researchgate.netrasayanjournal.co.in These analyses consistently show that interactions involving hydrogen atoms, such as H···H, C···H/H···C, and N···H/H···N, are among the most significant contributors to the crystal packing. nih.gov In structures with oxygen or sulfur atoms, O···H or S···H contacts also play a crucial role. researchgate.netnih.gov

Fingerprint plots provide a quantitative summary of these interactions by plotting the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The distribution and features of the plot, such as sharp "spikes" or "wings," correspond to specific types of interactions like hydrogen bonds. rasayanjournal.co.in For aminopyridine compounds, these plots confirm the prevalence of N-H···N or N-H···O hydrogen bonds, which are critical in forming the supramolecular architecture. researchgate.netrasayanjournal.co.in The analysis helps in understanding how molecules recognize each other and assemble into a stable, ordered crystal structure.

Table 1: Common Intermolecular Interactions in Aminopyridine Derivatives Identified by Hirshfeld Surface Analysis

Interaction TypeTypical Contribution to Hirshfeld SurfaceDescription
H···H30-40%Van der Waals forces between hydrogen atoms, often the largest contributor. nih.gov
C···H / H···C20-30%Weak hydrogen bonds or van der Waals interactions involving carbon and hydrogen. nih.gov
N···H / H···N10-20%Represents classical N-H···N hydrogen bonds, crucial for linking molecules. nih.gov
O···H / H···O15-20%Indicates the presence of N-H···O or O-H···N hydrogen bonds in relevant structures. nih.gov

Energy Framework Calculations for Crystal Lattice Stability

To further quantify the forces governing crystal packing, energy framework calculations are employed. This method, often used in conjunction with Hirshfeld surface analysis, calculates the pairwise interaction energies between a central molecule and its neighbors within the crystal lattice. rasayanjournal.co.in The total interaction energy is dissected into its electrostatic, polarization, dispersion, and exchange-repulsion components, providing a detailed picture of the energetic landscape of the crystal. nih.govmdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the pathways of chemical reactions. For aminopyridine derivatives, theoretical modeling can map out the entire reaction coordinate for processes like synthesis, functionalization, or degradation. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Furthermore, modeling can explain the role of catalysts or reagents. For example, in the oxidative amidation between 2-aminopyridine (B139424) and benzaldehyde, computational studies can clarify how a catalyst facilitates C-N bond formation. researchgate.net Similarly, in the synthesis of pyridin-2-one derivatives, DFT studies can confirm the proposed mechanistic steps and rationalize the observed regioselectivity. researchgate.net This predictive power allows for the optimization of reaction conditions and the design of more efficient synthetic strategies.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties is a key application of computational chemistry, serving as a powerful method for structure verification. For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra that can be compared with experimental data.

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used for this purpose. ruc.dk For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shielding values, which are then converted to chemical shifts. ruc.dknih.gov Numerous studies on pyridine, pyrimidine (B1678525), and their derivatives have demonstrated a strong linear correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. ruc.dkrsc.org This correlation is invaluable for assigning ambiguous signals and confirming the correct tautomeric form, regioisomer, or protonation state of a molecule in solution. ruc.dkrsc.org

Vibrational frequencies, corresponding to peaks in IR and Raman spectra, can also be calculated. The predicted frequencies and their intensities help in assigning experimental bands to specific vibrational modes of the molecule, such as the stretching of N-H, O-H, or C=O bonds, and the characteristic vibrations of the pyridine ring.

Table 2: Example of Correlation between Experimental and Calculated ¹³C NMR Chemical Shifts for a Pyridine Derivative

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
C2162.8163.5+0.7
C3119.8120.1+0.3
C4139.9140.5+0.6
C5122.1122.9+0.8
C6158.1158.4+0.3

Note: Data is illustrative, based on typical deviations reported in literature for similar compounds. nih.govnsf.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. njit.edu For a flexible molecule like this compound, MD simulations can explore its conformational landscape, the rotation of its aminomethyl and methyl side chains, and its interactions with surrounding solvent molecules. nih.gov

In an MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules like water, and the system evolves over time according to classical mechanics. njit.edu By analyzing the simulation trajectory, one can understand the preferred conformations of the molecule, the stability of intramolecular hydrogen bonds, and the dynamics of its interaction with the solvent. core.ac.uk For instance, simulations can reveal how water molecules arrange around the hydrophilic -OH and -NH2 groups and the hydrophobic methyl group, providing insight into its solubility and hydration dynamics. nih.gov

MD simulations are also crucial for studying interactions with biological macromolecules. nih.gov By simulating the compound in the active site of a target protein, researchers can assess the stability of the binding pose predicted by molecular docking, calculate binding free energies, and identify key interactions that stabilize the complex, offering a dynamic view of molecular recognition. nih.gov

Coordination Chemistry of 4 Aminomethyl 6 Methylpyridin 2 Ol

Ligand Design and Coordination Modes

The structure of 4-(aminomethyl)-6-methylpyridin-2-ol suggests it is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. Its design incorporates both hard and soft donor atoms, offering versatility in its coordination behavior.

N,O-Donor Ligand Characteristics

The primary coordination mode anticipated for this compound is as a bidentate N,O-donor ligand. This involves the nitrogen atom of the aminomethyl group and the oxygen atom from the deprotonated pyridinol group. This chelation would form a stable six-membered ring with a central metal ion. The pyridinol moiety is known to exist in tautomeric equilibrium with its pyridone form, 4-(aminomethyl)-6-methyl-1H-pyridin-2-one. Upon coordination with a metal ion, the proton of the hydroxyl group is typically lost, leading to a negatively charged oxygen donor that forms a strong coordinate bond.

This N,O-bidentate chelation is a common feature in ligands combining amino and hydroxyl functionalities. For instance, amino acids can bind to metal ions through the amine nitrogen and the carboxylate oxygen acs.org. Similarly, Schiff base ligands derived from aminopyridines and salicylaldehyde (B1680747) coordinate as N,O or N,N,O-donors, demonstrating the favorability of forming chelate rings involving both nitrogen and oxygen atoms acs.org. The resulting neutral chelate complex, formed by the deprotonated ligand, enhances the stability of the metal complex.

Influence of Substituents on Coordination Affinity and Selectivity

The substituents on the pyridine (B92270) ring play a crucial role in modulating the ligand's electronic and steric properties, which in turn affects its coordination affinity and selectivity for different metal ions.

Aminomethyl Group (-CH₂NH₂): The aminomethyl group provides a flexible side arm containing the key nitrogen donor atom. Unlike a simple amino group attached directly to the ring, the methylene (B1212753) (-CH₂) spacer allows for greater conformational freedom. This flexibility enables the ligand to adapt to the preferred coordination geometry of various metal ions, from tetrahedral to square planar or octahedral, by accommodating different N-M-O bite angles. This adaptability is a key feature in designing versatile ligands. The coordination behavior of similar (aminomethyl)pyridine ligands has been shown to be highly dependent on reaction conditions and metal-to-ligand ratios acs.orgnih.gov.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,O-donor ligands like this compound generally involves the reaction of the ligand with a suitable metal salt in a polar solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques.

Complexation with Transition Metals (e.g., Ru(II), Cu(II), Zn(II), Ag(I))

The versatile N,O-donor set of this compound makes it a suitable candidate for complexation with a range of transition metals.

Ruthenium(II): Ru(II) complexes are often synthesized for their potential catalytic and biological applications. The synthesis of a Ru(II) complex with this compound would likely proceed by reacting a ruthenium precursor, such as [RuCl₂(PPh₃)₃] or a Ru-arene complex, with the ligand in an alcohol solvent under reflux. Analogous Ru(II) complexes with iminopyridine ligands have been successfully synthesized and shown to possess antibacterial properties scispace.com. Similarly, complexes with 2-(aminomethyl)pyridines have been developed as catalysts nih.gov.

Copper(II): Copper(II) has a strong affinity for nitrogen and oxygen donors and readily forms stable complexes. A typical synthesis involves mixing an aqueous or alcoholic solution of a Cu(II) salt, such as CuCl₂ or Cu(NO₃)₂, with the ligand, often leading to the precipitation of the complex acs.orgacs.org. The resulting complexes with analogous ligands frequently exhibit square planar or distorted square pyramidal geometries acs.orgresearchgate.net.

Zinc(II): As a d¹⁰ metal ion, Zn(II) forms complexes whose geometry is primarily dictated by the ligand's steric and electronic properties. Synthesis is typically straightforward, involving the reaction of a zinc salt like ZnCl₂ or Zn(OAc)₂ with the ligand in methanol (B129727) or ethanol (B145695) scispace.comresearchgate.net. Complexes with related ligands like 2-aminoethylpyridine have been shown to adopt tetrahedral or square pyramidal geometries depending on the other coordinating species.

Silver(I): Silver(I) complexes with aminopyridine ligands are known to form a diverse array of structures, including discrete molecules, coordination polymers, and macrocycles, depending on the metal-to-ligand ratio and reaction conditions acs.orgnih.gov. The synthesis typically involves reacting a silver salt like AgNO₃, AgBF₄, or AgClO₄ with the ligand in a suitable solvent scispace.com. The coordination number for Ag(I) can vary, leading to linear, trigonal, or tetrahedral geometries acs.org.

Polynuclear Complex Formation

Ligands containing multiple donor sites or bridging functionalities can facilitate the formation of polynuclear complexes. While this compound is primarily a bidentate chelating ligand, it possesses features that could lead to polynuclear structures. The pyridinol oxygen, after coordinating to one metal center, could use a lone pair to bridge to a second metal ion. Furthermore, studies on related ligands like 3-aminomethylpyridine with Ag(I) show the formation of 1D and 2D coordination polymers where the ligand bridges multiple metal centers acs.orgnih.gov. Similarly, some zinc(II)-amino acid complexes are known to form polymeric chains where the carboxylate group of the amino acid bridges adjacent zinc centers. This suggests that under appropriate stoichiometric and crystallization conditions, this compound could also act as a bridging ligand to form dimeric or polymeric metal assemblies.

Structural Elucidation of Coordination Compounds

Determining the precise structure of the coordination compounds formed by this compound is achieved through a combination of analytical methods.

Spectroscopic Methods:

FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand. A shift in the ν(N-H) stretching frequency of the amino group and the disappearance or shift of the broad ν(O-H) band of the pyridinol are strong indicators of complexation. Changes in the pyridine ring vibrations also provide evidence of the metal-ligand interaction nih.gov.

UV-Visible Spectroscopy: For complexes of d-block metals like Cu(II) and Ru(II), UV-Vis spectroscopy reveals information about the electronic environment of the metal ion. The spectra can show d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination geometry researchgate.net.

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the structure in solution. The chemical shifts of the protons and carbons near the coordination sites change significantly upon complexation compared to the free ligand.

Below are tables with representative structural data from X-ray crystallography studies on complexes with analogous ligands, which provide an expected range for complexes of this compound.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative Cu(II) Complex with a Tridentate N₂O Schiff Base Ligand acs.org
ParameterValueParameterValue
Cu-O11.916O1-Cu-N193.3
Cu-N11.951O1-Cu-N2165.7
Cu-N22.029N1-Cu-N280.5
Cu-Cl12.247N1-Cu-Cl1171.1
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Tetrahedral Zn(II) Complex with 2-Aminoethylpyridine (2-AEP)
ParameterValueParameterValue
Zn-N1 (pyridyl)2.037N1-Zn-N284.51
Zn-N2 (amino)2.072N1-Zn-N1'117.7
Zn-N1' (pyridyl)2.037N2-Zn-N2'105.8
Zn-N2' (amino)2.072N1-Zn-N2'118.9
Table 3: Selected Bond Lengths (Å) and Angles (°) for a Linear Ag(I) Complex with 3-Aminomethylpyridine (3-amp) nih.gov
ParameterValueParameterValue
Ag-N1 (pyridyl)2.186N1-Ag-N2'168.0
Ag-N2 (amino)2.213--

X-ray Crystallography of Metal-Ligand Adducts

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and its bonding within a crystal lattice. For the ligand of interest, its tautomeric form, 4-hydroxy-6-methylpyridin-2(1H)-one, has been successfully crystallized and its structure elucidated. In the solid state, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, which create a zigzag array and a layered structure.

When acting as a ligand, this compound is expected to coordinate with metal ions primarily in a bidentate fashion. This involves the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring. This coordination mode is common for related aminopyridine ligands. For example, studies on various aminopyridine complexes reveal that the pyridine nitrogen is a primary coordination site. In complexes with functionalized side chains like the aminomethyl group, chelation is a highly favored binding mode, leading to enhanced complex stability. The geometry around the metal center (e.g., octahedral, tetrahedral, or square planar) would then be completed by other ligands or solvent molecules, as seen in numerous transition metal complexes with aminopyridine or related N-donor ligands researchgate.netresearchgate.netwikipedia.org.

Spectroscopic Signatures of Metal-Ligand Coordination (e.g., UV-Vis d-d transitions, FT-IR shifts)

Spectroscopic techniques are invaluable for probing the formation and structure of metal-ligand complexes in solution and the solid state.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy detects the vibrational frequencies of functional groups within a molecule. Upon coordination of this compound to a metal ion, characteristic shifts in the vibrational bands are expected. The stretching frequency of the C=N bond within the pyridine ring typically shifts to a higher wavenumber upon coordination due to the donation of electron density from the nitrogen to the metal. Similarly, the N-H stretching and bending vibrations of the aminomethyl group would be altered. The appearance of new, lower-frequency bands is indicative of the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds acs.orgresearchgate.net. Studies on related 4-aminopyridine (B3432731) and 6-methylpyridine-2-carboxylic acid complexes provide a basis for these expectations wikipedia.orgacs.orgnih.gov.

Interactive Table: Expected FT-IR Spectral Shifts upon Complexation

Vibrational ModeFree Ligand (cm⁻¹) (Approx.)Coordinated Ligand (cm⁻¹) (Approx.)Rationale for Shift
ν(O-H)~3400 (broad)Shifted or absentDeprotonation and coordination of the oxygen atom.
ν(N-H)~3300-3100ShiftedCoordination of the aminomethyl nitrogen to the metal center.
ν(C=N) / ν(C=C) (pyridine ring)~1600-1550Shifted to higher frequencyDonation of electron density from pyridine N to the metal ion.
M-N Stretch-~600-400Formation of a new metal-nitrogen coordinate bond.
M-O Stretch-~550-450Formation of a new metal-oxygen coordinate bond.

UV-Vis Spectroscopy: Electronic spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For transition metal complexes, the absorption of light in the visible region often corresponds to d-d transitions, which are electronic transitions between d-orbitals that have been split in energy by the ligand field analis.com.my. The energy and intensity of these transitions are dependent on the metal ion, its oxidation state, and the geometry of the complex. For example, octahedral Ni(II) complexes typically show multiple absorption bands, while Cu(II) complexes often exhibit a single broad d-d band acs.org. In addition to d-d bands, more intense charge-transfer bands (ligand-to-metal or metal-to-ligand) can also be observed, typically in the UV region azjournalbar.com.

Electronic and Magnetic Properties of Metal Complexes

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic structure and bonding. sathyabama.ac.in Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. nih.gov

The effective magnetic moment (μeff) can be calculated from experimental susceptibility data and compared to theoretical "spin-only" values. For first-row transition metal complexes, this comparison helps determine if the complex is high-spin or low-spin and can confirm the oxidation state and geometry of the metal center. For instance, data from related 4-aminopyridine complexes show typical magnetic moments for various metal ions in an octahedral or tetrahedral environment. acs.orgmdpi.com

Interactive Table: Typical Magnetic Properties of Aminopyridine Metal Complexes

Metal Iond-electron countGround State TermTheoretical μeff (BM) (spin-only)Experimental μeff (BM) (Typical Range)
Mn(II)d⁵⁶A₁g5.925.4 - 5.9
Co(II)d⁷⁴T₁g3.874.0 - 5.2
Ni(II)d⁸³A₂g2.832.8 - 3.4
Cu(II)d⁹²E₉1.731.7 - 2.2
Zn(II)d¹⁰¹A₁g0Diamagnetic

Data compiled from studies on analogous aminopyridine complexes. acs.org

Electrochemical Properties of Redox-Active Complexes

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of metal complexes. acs.org It can determine the potentials at which a complex is oxidized or reduced, whether these electron transfer processes are reversible, and can provide insights into the stability of different oxidation states. acs.org

Role of Coordination Complexes in Catalysis

Asymmetric Hydrogen Transfer and Hydrogenation Catalysis

One of the most significant applications for chiral coordination complexes is in asymmetric catalysis, where a small amount of a chiral catalyst can produce a large amount of an enantiomerically enriched product. Chiral ligands containing both a pyridine ring and an amino alcohol functionality, such as the enantiomerically pure form of this compound, are excellent candidates for catalysts in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones and imines. nih.gov

In these reactions, a metal complex, typically of ruthenium, rhodium, or iron, facilitates the addition of hydrogen across a C=O or C=N double bond. In ATH, a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is used, whereas AH uses molecular hydrogen (H₂). acs.org Ruthenium complexes containing 2-(aminomethyl)pyridine ligands have proven to be highly efficient catalysts for the transfer hydrogenation of various aldehydes and ketones. The mechanism is believed to involve the formation of a metal-hydride species, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the substrate, resulting in one enantiomer of the alcohol product being formed preferentially. Catalysts based on this scaffold can achieve high conversions and excellent enantioselectivities (up to 97% ee) for the reduction of simple ketones.

Interactive Table: Representative Catalytic Performance in Asymmetric Transfer Hydrogenation

Catalyst TypeSubstrateH-SourceConversion (%)Enantiomeric Excess (ee, %)
Ru(II)-TsDPENAcetophenoneHCOOH/NEt₃>9997 (S)
Rh(III)-TsDPENAcetophenoneHCOOH/NEt₃>9995 (R)
Fe(II)-diamine/diphosphine1-Tetralonei-PrOH/KOH9897 (S)
Ru(II)-(aminomethyl)pyridineVarious aldehydesi-PrOH/K₂CO₃>99N/A (Prochiral to achiral)

This table presents representative data from the literature for analogous catalyst systems to illustrate the potential of this class of compounds.

Biomimetic Catalysis (e.g., mimicking enzymatic active sites like carbonic anhydrase)

The field of biomimetic catalysis seeks to replicate the remarkable efficiency and selectivity of natural enzymes by designing and synthesizing small molecule complexes that mimic their active sites. A significant area of this research focuses on creating synthetic analogues of carbonic anhydrase, a zinc-containing metalloenzyme crucial for the reversible hydration of carbon dioxide to bicarbonate. While extensive research has been conducted on various ligand frameworks to model the active site of carbonic anhydrase, specific studies detailing the use of This compound in this context are not prominently available in the reviewed scientific literature.

The general approach in designing carbonic anhydrase mimics involves ligands that can coordinate to a metal ion, typically zinc(II), and provide a coordination environment similar to the three histidine residues and a water/hydroxide (B78521) molecule found in the native enzyme's active site. The design of ligands often incorporates nitrogen-donor heterocyclic rings, such as pyridine, and a functional group that can act as a proton shuttle or stabilize the transition state, features that are present in the structure of This compound .

For instance, related research on ligands like 6-((bis(pyridin-2-ylmethyl)amino)methyl)pyridin-2-ol (TPA-OH) has demonstrated the potential of pyridin-2-ol containing structures in mimicking the hydrogen-bonding network that assists in the catalytic process of carbonic anhydrase. nih.gov These synthetic complexes aim to facilitate the nucleophilic attack of a metal-bound hydroxide on a carbon dioxide molecule, a key step in the catalytic cycle.

Kinetics and Mechanism of Catalytic Cycles

A thorough understanding of the kinetics and mechanism of catalytic cycles is fundamental to optimizing the performance of synthetic catalysts. Such studies typically involve investigating the rate of the catalyzed reaction under various conditions, including catalyst and substrate concentrations, temperature, and pH. This allows for the determination of the rate law and provides insights into the elementary steps of the catalytic mechanism.

For biomimetic carbonic anhydrase catalysts, the proposed general mechanism involves several key steps:

Coordination of a water molecule to the metal center (e.g., Zn(II)).

Deprotonation of the coordinated water to form a metal-hydroxide species, which is the active nucleophile.

Nucleophilic attack of the hydroxide on a carbon dioxide molecule to form a metal-bicarbonate intermediate.

Displacement of the bicarbonate by a water molecule, regenerating the catalyst and releasing the product.

Detailed kinetic and mechanistic studies on complexes specifically derived from This compound are not sufficiently documented in the existing literature to provide specific rate constants or a definitive mechanistic pathway for its catalytic activity. The rate of CO2 hydration and the efficiency of the catalytic cycle are known to be influenced by the electronic and steric properties of the ligand, the nature of the metal ion, and the presence of any secondary coordination sphere interactions that can stabilize intermediates and transition states.

Biomolecular Interactions and Biochemical Pathway Investigations

Molecular Recognition and Binding Mechanisms

The understanding of how a compound interacts with biological macromolecules is fundamental to elucidating its potential pharmacological or toxicological effects. This section explores the computational and biophysical approaches used to characterize such interactions.

In Silico Molecular Docking and Dynamics Simulations with Biomacromolecules

Currently, there is no publicly available scientific literature detailing in silico molecular docking or molecular dynamics simulation studies specifically for 4-(Aminomethyl)-6-methylpyridin-2-ol.

However, such computational methods are frequently applied to other pyridine (B92270) derivatives to predict their binding modes and affinities to protein targets. For instance, a study on a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) utilized intensive molecular docking to elucidate structure-activity relationships. nih.gov In that research, docking studies revealed that the introduction of methyl groups on the pyridine or pyrimidine (B1678525) ring could create steric clashes with the hinge region of the FGFR4 kinase domain, thereby influencing binding affinity. nih.gov These types of studies, if conducted on this compound, would provide valuable insights into its potential biological targets.

An illustrative table of the type of data that would be generated from such a study is provided below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance)

There are no published studies that have used biophysical techniques like Surface Plasmon Resonance (SPR) to determine the binding affinity of this compound to any biological target.

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. nih.gov It is widely used in drug discovery and molecular biology to quantify the kinetics and affinity of binding between a small molecule (like this compound) and a macromolecule immobilized on a sensor chip. nih.govnih.gov An example of its application is the screening of anti-prion compounds against a domain of the prion protein, where the SPR binding response correlated with the inhibitory activity. nih.gov Should such research be undertaken for this compound, it would yield precise data on its binding kinetics.

A representative data table for results from an SPR analysis is shown below.

Analyte (Compound)Ligand (Target)Association Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (M)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Investigation of Enzymatic Pathways and Mechanistic Roles

This section focuses on how this compound might participate in or modulate enzymatic pathways.

Co-factor or Co-substrate Mimicry

No evidence exists in the current scientific literature to suggest that this compound functions as a co-factor or co-substrate mimic. Its chemical structure does not closely resemble common co-factors such as NAD+, FAD, or ATP.

Modulation of Enzyme Activity through Binding Interactions

There is no specific information available regarding the modulation of enzyme activity by this compound. However, structurally related pyridin-2-one derivatives have been investigated as enzyme inhibitors. For example, certain 4-hydroxy-6-methylpyridin-2(1H)-one hybrids have been studied as non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net Additionally, derivatives of 4-Amino-6-methylpyridin-2-ol have been synthesized and evaluated for potential inhibitory effects on enzymes like human carbonic anhydrase isoenzymes. These studies indicate that the pyridin-2-one scaffold can be a basis for the development of enzyme inhibitors.

The table below illustrates the kind of data that would be generated from enzyme inhibition assays.

Enzyme TargetIC₅₀ (Concentration for 50% Inhibition)Type of Inhibition
Data Not AvailableData Not AvailableData Not Available

Role in Cellular Processes (Mechanistic Investigations)

Detailed mechanistic investigations into the role of this compound in cellular processes have not been reported in the scientific literature. Studies on other pyridone derivatives, such as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, have explored their mode of action, for instance, by examining effects on cell permeability and the uptake of precursors for macromolecular synthesis in Candida albicans. nih.gov Such investigations would be necessary to understand the cellular effects of this compound.

Interaction with Specific Cellular Targets and Pathways

Research into compounds structurally related to this compound has identified specific enzymatic targets, suggesting potential therapeutic applications. A notable area of investigation involves the inhibition of enzymes implicated in fibrosis and inflammation.

Derivatives of 4-(aminomethyl)pyridine (B121137) have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase. nih.gov LOXL2 plays a critical role in the remodeling of the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin. nih.gov Dysregulation of LOXL2 is associated with the progression of fibrotic diseases. The inhibitory action of these pyridine derivatives on LOXL2 suggests a potential pathway for anti-fibrotic therapies. For instance, a derivative, racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, has demonstrated potent, irreversible inhibition of LOXL2 and has shown efficacy in reducing fibrosis in preclinical models. nih.gov

Furthermore, the aminomethylpyridine scaffold is present in molecules designed to target other key enzymes. For example, analogs of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov The strategic substitution at the 6-position of the pyridine ring has been shown to enhance potency and selectivity for iNOS. nih.gov

The broader class of aminomethyl-substituted heterocyclic compounds has also been explored for its potential to inhibit dipeptidyl peptidase-4 (DPP-4), a target in the management of type 2 diabetes. rjpbr.com The design of fused 6-(aminomethyl)pyrazolopyrimidine derivatives as DPP-4 inhibitors highlights the versatility of the aminomethyl group in interacting with enzyme active sites. rjpbr.com

Table 1: Interaction of this compound Derivatives with Cellular Targets

Derivative ClassCellular TargetBiochemical PathwayObserved EffectReference
4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine DerivativesLysyl oxidase-like 2 (LOXL2)Extracellular matrix remodeling, Collagen cross-linkingPotent and selective irreversible inhibition nih.gov
6-Substituted 2-Amino-4-methylpyridine AnaloguesInducible nitric oxide synthase (iNOS)Nitric oxide synthesis, InflammationInhibition with improved potency and selectivity nih.gov
Fused 6-(Aminomethyl)pyrazolopyrimidine DerivativesDipeptidyl peptidase-4 (DPP-4)Incretin hormone regulationInhibition of DPP-4 activity rjpbr.com

Metabolic Fate and Degradation Studies (e.g., microbial metabolism)

While specific studies on the metabolic fate and degradation of this compound are not extensively documented, the microbial metabolism of structurally similar pyridinol compounds has been well-characterized, providing a likely model for its biotransformation. Bacteria from the genera Arthrobacter and Burkholderia are known to degrade hydroxypyridine compounds. nih.govasm.orgnih.govlmaleidykla.lt

The microbial degradation of 2-hydroxypyridine (B17775), a core structure of the target compound, typically begins with hydroxylation of the pyridine ring. nih.govasm.org This initial step is often catalyzed by monooxygenases, which require molecular oxygen and a reducing agent like NADH or NADPH. asm.orgnih.gov For example, in Burkholderia sp. strain MAK1, a 2-hydroxypyridine 5-monooxygenase initiates the degradation by converting 2-hydroxypyridine to 2,5-dihydroxypyridine. nih.gov

Following hydroxylation, the dihydroxylated pyridine intermediate undergoes ring cleavage, a reaction catalyzed by dioxygenases. nih.gov In Arthrobacter sp., the degradation of 4-hydroxypyridine (B47283) involves its conversion to 3,4-dihydroxypyridine, which is then cleaved by an extradiol dioxygenase. nih.govnih.gov The resulting aliphatic intermediates are then funneled into central metabolic pathways.

In some Arthrobacter species, the degradation of 2-hydroxypyridine is accompanied by the formation of a characteristic blue pigment, identified as a diazadiphenoquinone, which arises from the condensation of trihydroxypyridine intermediates. asm.orgnih.gov The genes responsible for pyridine degradation are often located on plasmids, which can be lost, leading to a loss of the degradation ability. asm.orgasm.org

Given these precedents, it is plausible that the microbial degradation of this compound would proceed through an initial hydroxylation of the pyridine ring, followed by ring fission. The aminomethyl and methyl substituents would likely be modified or removed during subsequent metabolic steps.

Table 2: Microbial Degradation of Structurally Related Pyridinol Compounds

MicroorganismSubstrateKey EnzymesInitial Degradation ProductsReference
Burkholderia sp. strain MAK12-Hydroxypyridine2-Hydroxypyridine 5-monooxygenase2,5-Dihydroxypyridine nih.gov
Arthrobacter sp. strain IN134-Hydroxypyridine4-Hydroxypyridine 3-monooxygenase, Extradiol dioxygenase3,4-Dihydroxypyridine nih.govnih.gov
Arthrobacter crystallopoietes2-HydroxypyridineMonooxygenaseBlue pigment (from trihydroxypyridine) asm.orgnih.gov
Pseudomonas sp.PyridineNitrogenase reductase (NifH) related enzymesVarious hydroxylated and cleaved metabolites nih.govnih.gov

Advanced Applications in Chemical Research and Design

Scaffold Design for Structure-Based Molecular Engineering

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 2-pyridone ring system is considered a "privileged scaffold" because it can bind to multiple, unrelated biological targets with high affinity. rsc.orgrsc.org This versatility makes 4-(Aminomethyl)-6-methylpyridin-2-OL a molecule of significant interest for structure-based design, where three-dimensional structural information of a biological target is used to guide the development of new ligands.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. The process begins by screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. rsc.org Once a binding fragment is identified, it is progressively grown or combined with other fragments to build a more potent, high-affinity ligand.

The 2-pyridone motif is an exemplary core for FBDD due to its favorable properties. rsc.org It possesses a low molecular weight and combines both hydrogen bond donor (N-H) and acceptor (C=O) functionalities within a conformationally restricted ring system. rsc.orgrsc.org These features facilitate the formation of specific, directional interactions with protein targets.

While direct studies on this compound in FBDD are not extensively documented, its structural components make it an ideal candidate. The 2-pyridone core can serve as an anchor, positioning the aminomethyl and methyl groups to probe specific pockets within a target's binding site. The primary amine of the aminomethyl group can be further functionalized, allowing for fragment growth and the optimization of binding interactions.

Table 1: Key Physicochemical Properties of Privileged Scaffolds for FBDD

PropertySignificance in FBDDRelevance of the this compound Scaffold
Low Molecular Weight Ensures higher ligand efficiency and provides room for optimization.The core structure is small and falls within the typical fragment range.
Hydrogen Bonding Capacity Forms key interactions for initial binding and orientation in the target site.Features both N-H (donor) and C=O (acceptor) groups. rsc.org
Structural Rigidity Reduces the entropic penalty upon binding, leading to higher affinity.The pyridone ring provides a well-defined, rigid core.
Synthetic Tractability Allows for the straightforward creation of a library of derivatives for optimization.The aminomethyl group provides a clear vector for chemical modification. nih.gov

Scaffold hopping is a computational or synthetic strategy used to replace the core structure of a known active molecule with a different, isofunctional scaffold while retaining its biological activity. acs.org The goal is to discover new chemical entities (NCEs) with improved properties, such as enhanced potency, better selectivity, reduced toxicity, or novel intellectual property. nih.gov

The 2-pyridone ring is an excellent candidate for scaffold hopping as it can act as a bioisostere for various common chemical groups, including amides, phenols, and other heterocyclic systems like pyridine (B92270) N-oxides. rsc.orgrsc.org The ability of this compound to present its key interacting groups (the hydrogen-bonding amide-like moiety and the basic aminomethyl group) in a specific 3D orientation makes it a viable replacement for other scaffolds in drug candidates. For example, a research program might replace a less stable or metabolically liable core in a known inhibitor with the more robust 2-pyridone scaffold to improve its drug-like properties. acs.org

Design of Photoactive and Luminescent Materials

The electronic properties of the 2-pyridone ring system make it a compelling building block for the design of photoactive and luminescent materials. The conjugated π-system of the ring, influenced by the electron-donating nitrogen and electron-withdrawing carbonyl group, can be tailored to absorb and emit light at specific wavelengths.

Research into 2-pyridone derivatives has shown their potential for applications in organic light-emitting diodes (OLEDs). acs.org By coupling the 2-pyridone core, acting as an electron acceptor, with various electron-donating moieties, chemists can create donor-acceptor molecules that exhibit thermally activated delayed fluorescence (TADF). This mechanism is highly efficient for converting electrical energy into light in OLED devices. acs.org Although this compound itself has not been specifically characterized for these applications, its core structure is fundamentally suited for such development. The aminomethyl group could be used to attach the molecule to polymer backbones or other chromophores to create more complex photoactive systems. Furthermore, attaching fluorophores like BODIPY to 2-pyridone scaffolds has been shown to produce fluorescent peptidomimetics with useful photophysical properties for chemical biology. nih.govwikipedia.org

Development of Chemical Probes and Biosensors

Chemical probes are small molecules used to study and manipulate biological systems, while biosensors are devices that use a biological component to detect a chemical substance. The 2-pyridone scaffold can be incorporated into such tools due to its reliable binding characteristics and synthetic accessibility.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that uses molecules labeled with positron-emitting radioisotopes (e.g., Carbon-11, Fluorine-18) to visualize and quantify biological processes in vivo. nih.gov The design of a PET tracer requires a molecule that can be readily labeled with an isotope and that selectively binds to a biological target of interest.

While there are no published reports of this compound being used as a PET tracer, its structure contains sites suitable for radiolabeling. The methyl group at the 6-position or the aminomethyl group at the 4-position could potentially be introduced using a precursor labeled with Carbon-11 (¹¹C). mdpi.com Alternatively, a fluoroalkyl group could be added to the amine or another position on the ring to incorporate Fluorine-18 (¹⁸F), the most common radioisotope for PET. nih.gov Given that many biologically active molecules contain a 2-pyridone core, developing a general method for radiolabeling this scaffold could provide access to a wide range of new PET tracers for oncology, neurology, and cardiology. nih.govnih.gov

Table 2: Potential Isotope Labeling Strategies for Pyridone-Based Probes

IsotopeHalf-LifeCommon Labeling ReactionPotential Labeling Site on a Derivative of the Scaffold
Carbon-11 (¹¹C) 20.4 minMethylation using [¹¹C]CH₃I or [¹¹C]CH₃OTfN-alkylation of the pyridone nitrogen; Alkylation of the amine. mdpi.com
Fluorine-18 (¹⁸F) 109.8 minNucleophilic substitution with [¹⁸F]fluorideAttachment of a [¹⁸F]fluoroethyl or [¹⁸F]fluoropropyl group to the amine or nitrogen. nih.gov
Iodine-124 (¹²⁴I) 4.2 daysElectrophilic iodinationDirect iodination of an activated position on the aromatic ring. nih.gov

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The 2-pyridone moiety is a classic building block in this field due to its ability to form highly stable, self-complementary hydrogen-bonded dimers. wikipedia.org

The lactam form of the 2-pyridone ring presents a hydrogen bond donor (N-H) and acceptor (C=O) in a precise arrangement that strongly favors the formation of a dimer with a characteristic R²₂(8) graph set notation. rsc.org This robust and predictable interaction has been widely exploited to construct a variety of self-assembling systems, from simple dimers to complex, polymer-like tapes and helical structures in the solid state. wikipedia.org

For this compound, the primary 2-pyridone dimerization motif would be the dominant organizing force. Additionally, the aminomethyl group introduces another site for hydrogen bonding, potentially allowing for the formation of more complex, three-dimensional networks. nih.gov The interplay between the strong pyridone-pyridone dimerization and the secondary interactions from the aminomethyl group could be exploited to design novel, self-organizing materials with controlled architectures.

Future Research Directions and Emerging Opportunities

Innovations in Green Synthetic Chemistry for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives is undergoing a paradigm shift towards more environmentally benign and sustainable practices. researchgate.net Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents, prompting the development of "green" alternatives. A significant focus of future research lies in the expanded use of one-pot, multicomponent reactions (MCRs). nih.govresearchgate.net These reactions offer substantial benefits, including reduced waste generation, shorter reaction times, and operational simplicity, by constructing complex molecular architectures in a single synthetic operation. nih.govtandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields for pyridine derivatives. nih.govnih.gov The use of environmentally friendly solvents, particularly water, and the development of solvent-free reaction conditions are also key areas of innovation. researchgate.neteurekaselect.com Future endeavors will likely concentrate on discovering and optimizing novel, reusable catalysts, such as zeolites or magnetic nanoparticles, to further enhance the sustainability of pyridine synthesis. nih.govresearchgate.net The development of synthetic pathways that utilize renewable starting materials and minimize the generation of toxic byproducts will be paramount in advancing the green synthesis of complex pyridines like 4-(Aminomethyl)-6-methylpyridin-2-ol.

Table 1: Comparison of Green Synthesis Techniques for Pyridine Derivatives

Technique Advantages Research Focus
One-Pot Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity, shorter reaction times. nih.govtandfonline.com Design of novel MCRs to access diverse pyridine scaffolds.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields, enhanced reaction rates. nih.govnih.gov Application to a broader range of pyridine syntheses and scale-up processes.
Green Catalysts Reusability, reduced waste, often milder reaction conditions. nih.govresearchgate.net Development of highly efficient and selective biocatalysts and nanocatalysts.

| Aqueous/Solvent-Free Conditions | Reduced use of volatile organic compounds (VOCs), improved safety profile. researchgate.neteurekaselect.com | Exploration of new reaction types amenable to aqueous or solvent-free conditions. |

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure, reactivity, and dynamics of pyridine derivatives necessitates the application and development of advanced characterization methods. While standard techniques like Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry remain fundamental for structural elucidation, future research will increasingly rely on more sophisticated and in situ analyses. tandfonline.comnih.govnih.govresearchgate.net

The use of two-dimensional NMR techniques and solid-state NMR will be crucial for unambiguously determining the constitution and conformation of complex pyridine-containing systems, such as coordination polymers or materials where the pyridine moiety is integrated. rsc.orgrsc.org In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are poised to provide unprecedented insights into reaction mechanisms, the identification of transient intermediates, and the optimization of reaction conditions for the synthesis of compounds like this compound. nih.gov For instance, monitoring the progress of a reaction as it happens can reveal the formation of short-lived species that are critical to understanding the reaction pathway. Furthermore, advanced fluorescence spectroscopy and single-crystal X-ray diffraction will continue to be vital for characterizing the photophysical properties and precise three-dimensional structures of novel pyridine derivatives. nih.govresearchgate.net

High-Throughput Screening and Combinatorial Approaches in Scaffold Design

The discovery of novel pyridine derivatives with desired biological or material properties can be significantly accelerated through high-throughput screening (HTS) and combinatorial chemistry. wikipedia.orgyoutube.com These approaches enable the rapid synthesis and evaluation of large libraries of related compounds, dramatically increasing the efficiency of the discovery process. nih.gov Combinatorial chemistry allows for the systematic modification of a core scaffold, such as the 6-methylpyridin-2-ol backbone, by introducing a variety of substituents at different positions. wikipedia.org

Future research will focus on integrating automated synthesis platforms with HTS assays. youtube.com This involves the use of robotic systems to perform parallel synthesis in microplate formats, followed by automated screening for properties of interest, such as catalytic activity, binding affinity to a biological target, or specific material characteristics. sigmaaldrich.com The development of novel solid-phase synthesis techniques for pyridine libraries will further streamline the process of purification and isolation. wikipedia.org This "scaffold hopping" approach, where the core pyridine structure is systematically altered and tested, is a powerful strategy for identifying lead compounds in drug discovery and for discovering new materials with tailored functionalities. nih.gov

Table 2: Methodologies for Accelerated Discovery of Pyridine Derivatives

Methodology Principle Application in Pyridine Chemistry
Combinatorial Chemistry Systematic synthesis of a large number of related compounds (a "library"). wikipedia.org Generating diverse libraries of pyridine derivatives for screening. nih.gov
High-Throughput Screening (HTS) Rapid, automated testing of large numbers of compounds for a specific property. youtube.com Efficiently identifying pyridines with desired biological or material properties.

| Scaffold Hopping | Designing novel molecular frameworks with similar properties to a known active compound. nih.gov | Discovering new classes of pyridine-based inhibitors or functional materials. |

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly indispensable in the study of pyridine derivatives. researchgate.net Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the geometric and electronic properties of molecules, elucidating reaction mechanisms, and interpreting spectroscopic data. tandfonline.commdpi.com

Future research will see a more profound integration of these approaches. For example, computational screening of virtual libraries of pyridine compounds can pre-select promising candidates for synthesis, saving significant time and resources. nih.gov Molecular docking simulations are already widely used to predict the binding modes of pyridine-based ligands to biological targets like enzymes, guiding the design of more potent inhibitors. nih.gov Furthermore, computational studies can provide insights into the stability and reactivity of different pyridine isomers and conformers, which can be challenging to determine experimentally. rsc.orgoberlin.edu The iterative cycle of computational prediction, experimental synthesis and testing, and subsequent refinement of computational models will be a key driver of innovation in the field. rsc.orgresearchgate.net

Exploration of Novel Interdisciplinary Applications

While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, future research will undoubtedly uncover novel applications in a variety of interdisciplinary fields. researchgate.netnih.govnumberanalytics.com The unique electronic properties and coordination capabilities of the pyridine ring make it an attractive building block for advanced materials. numberanalytics.comresearchgate.net

Emerging areas of interest include the development of pyridine-based materials for electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The ability of pyridines to act as ligands for metal ions is being exploited in the design of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. jscimedcentral.comstmarytx.edu There is also growing interest in pyridine-containing polymers for various applications, including as membranes, coatings, and drug delivery systems. researchgate.net The exploration of pyridine derivatives as corrosion inhibitors, photosensitizers, and components of supramolecular assemblies represents further frontiers for research. The specific functionalities present in this compound—a hydroxyl group, a methyl group, and an aminomethyl group—provide multiple points for modification, suggesting its potential as a versatile scaffold for creating new molecules tailored for these diverse and exciting applications.

Q & A

Q. What are the primary synthetic routes for 4-(Aminomethyl)-6-methylpyridin-2-OL, and how do reaction conditions influence yield and purity?

The synthesis of pyridine derivatives like this compound typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the aminomethyl group via reaction with ammonia derivatives under controlled pH.
  • Hydroxylation : Oxidation of intermediates using potassium permanganate or hydrogen peroxide, with temperature and solvent polarity critical for regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Key variables affecting yield include solvent polarity (e.g., ethanol vs. DMF), reaction time, and catalyst choice (e.g., palladium for hydrogenation). Impurities often arise from incomplete substitution or side reactions, necessitating rigorous analytical validation via HPLC or NMR .

Q. How can the structural and electronic properties of this compound be characterized?

  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small molecules .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR to identify proton environments and confirm substituent positions.
    • IR : Detect functional groups (e.g., -OH stretching at ~3200 cm1^{-1}, -NH2_2 bending at ~1600 cm1^{-1}) .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies in bioactivity data may arise from:

  • Variability in assay conditions : Differences in cell lines, pH, or incubation time. For example, antimicrobial activity against E. coli may vary with culture medium composition .
  • Structural analogs : Compare with derivatives like 4-(Benzylamino)-6-methylpyrimidin-2(1H)-one to isolate the role of the aminomethyl group. Use SAR (Structure-Activity Relationship) models to quantify contributions of substituents .
  • Metabolic stability : Assess compound degradation in vitro (e.g., liver microsome assays) to distinguish intrinsic activity from pharmacokinetic effects .

Q. How can molecular docking and MD simulations optimize the design of this compound for target binding?

  • Ligand parameterization : Use GAFF force fields in AMBER to model the compound’s flexibility and charge distribution .
  • Binding site analysis : Identify key residues (e.g., hydrophobic pockets or hydrogen-bond donors) in targets like enzymes or receptors. For example, the hydroxyl group may form hydrogen bonds with catalytic residues in kinases .
  • Free-energy calculations : MM-PBSA/GBSA methods to predict binding affinities and validate against experimental IC50_{50} values .

Q. What analytical techniques differentiate this compound from structural analogs, and how are method validation parameters established?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for baseline separation of analogs .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 153.18) and fragmentation patterns .
  • Validation parameters :
    • Specificity : No interference from impurities or degradation products.
    • Linearity : R2^2 ≥ 0.998 over a concentration range of 1–100 µg/mL.
    • Recovery : 95–105% in spiked samples .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis Nucleophilic substitution, recrystallizationSolvent polarity, reaction temperature
Structural Analysis X-ray crystallography, DFT calculationsResolution (< 2.0 Å), HOMO-LUMO gap
Bioactivity Studies SAR models, microsome assaysIC50_{50}, metabolic half-life (t1/2_{1/2})
Analytical Validation HPLC, HR-MSRetention time reproducibility, mass accuracy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.